(2Z)-2-[(acetyloxy)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
[(2Z)-3-[(3-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a fluorophenyl group and a carbamoyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of [(2Z)-3-[(3-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromene derivative with a fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
[(2Z)-3-[(3-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
[(2Z)-3-[(3-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [(2Z)-3-[(3-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to desired biological effects.
Comparison with Similar Compounds
[(2Z)-3-[(3-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE can be compared with other chromene derivatives and fluorophenyl compounds. Similar compounds include:
[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE: This compound has a butanoate group instead of an acetate group, which may affect its reactivity and biological activity.
[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO PROPANOATE: The propanoate group introduces different steric and electronic effects compared to the acetate group.
Properties
Molecular Formula |
C18H13FN2O4 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
[(Z)-[3-[(3-fluorophenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C18H13FN2O4/c1-11(22)25-21-18-15(9-12-5-2-3-8-16(12)24-18)17(23)20-14-7-4-6-13(19)10-14/h2-10H,1H3,(H,20,23)/b21-18- |
InChI Key |
ZCEROSFTJOPMNK-UZYVYHOESA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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